molecular formula C17H21N3O5S2 B6538365 ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate CAS No. 1021215-14-4

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B6538365
CAS No.: 1021215-14-4
M. Wt: 411.5 g/mol
InChI Key: GRWVOLUICSBWLR-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazole ring, a methanesulfonyl group, a piperidine ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and esterification.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

  • Esterification: Esterification reactions typically involve the use of acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups.

  • Esterification: Formation of esters.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-[(2S)-1-methanesulfonylpiperidine-2-amido]benzoate: Similar structure but different functional groups.

  • Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate: Similar core structure but different positions of functional groups.

Uniqueness: Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate stands out due to its specific arrangement of functional groups, which can lead to unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies, data tables, and case evaluations.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of various functional groups into the benzothiazole structure often enhances its pharmacological profile. The specific compound in focus, this compound, exemplifies this trend.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with piperidine derivatives under specific conditions. The characterization of the synthesized compound is usually performed using techniques such as NMR and mass spectrometry to confirm structural integrity.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of benzothiazole derivatives. For instance:

  • A series of benzothiazole derivatives were evaluated for their antimicrobial activity against various bacterial strains. The results indicated that modifications at the 6-position of the benzothiazole ring could significantly enhance antibacterial properties .
  • This compound has shown promising results against Gram-positive and Gram-negative bacteria in preliminary assays.
Compound Microbial Strain Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. This compound has been evaluated for its effects on various cancer cell lines:

  • In vitro studies demonstrated that this compound inhibits cell proliferation in A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Cell Line IC50 (µM) Effect
A43110Induces apoptosis
A54912Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of benzothiazole derivatives, this compound was tested against a panel of bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Mechanism

Research involving this compound demonstrated its ability to inhibit tumor growth in xenograft models. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2, enhancing apoptosis in cancer cells .

Properties

IUPAC Name

ethyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-3-25-16(22)12-4-5-13-14(10-12)26-17(18-13)19-15(21)11-6-8-20(9-7-11)27(2,23)24/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVOLUICSBWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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